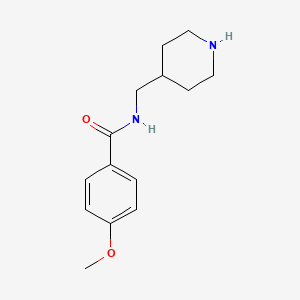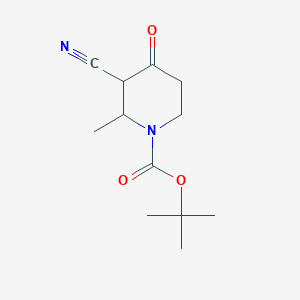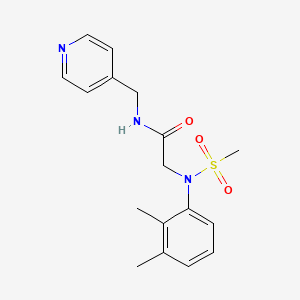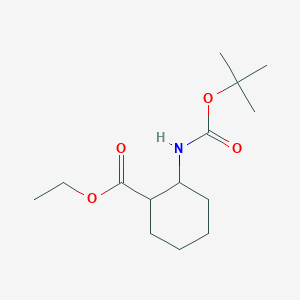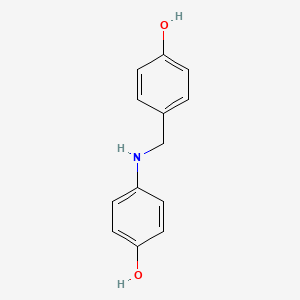
4-((4-Hydroxybenzyl)amino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Hydroxybenzyl)amino)phenol is an organic compound that features both phenolic and amine functional groups. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. It is particularly noted for its ability to interact with biological molecules, making it a subject of interest in cancer research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Hydroxybenzyl)amino)phenol typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-aminophenol with 4-hydroxybenzyl chloride under basic conditions. The reaction proceeds as follows:
- Dissolve 4-aminophenol in a suitable solvent such as ethanol.
- Add a base, such as sodium hydroxide, to the solution.
- Slowly add 4-hydroxybenzyl chloride to the mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-Hydroxybenzyl)amino)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4-((4-Hydroxybenzyl)amino)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with proteins and enzymes.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-((4-Hydroxybenzyl)amino)phenol involves its interaction with the DNA-binding domain of the p53 protein. This interaction restores the function of mutated p53 to that of the wild-type protein, leading to the activation of transcriptional activity and induction of apoptosis in cancer cells . The hydroxyl groups of the compound play a crucial role in this binding process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminophenol: Similar structure but lacks the hydroxybenzyl group.
4-Hydroxybenzylamine: Similar structure but lacks the phenolic group.
Uniqueness
4-((4-Hydroxybenzyl)amino)phenol is unique due to its dual functional groups, which allow it to interact with a wide range of biological molecules. This dual functionality enhances its potential as a therapeutic agent, particularly in cancer research, where it can restore the function of mutated proteins and induce apoptosis .
Eigenschaften
Molekularformel |
C13H13NO2 |
|---|---|
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
4-[(4-hydroxyanilino)methyl]phenol |
InChI |
InChI=1S/C13H13NO2/c15-12-5-1-10(2-6-12)9-14-11-3-7-13(16)8-4-11/h1-8,14-16H,9H2 |
InChI-Schlüssel |
FDPUCXYAONEARI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC2=CC=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



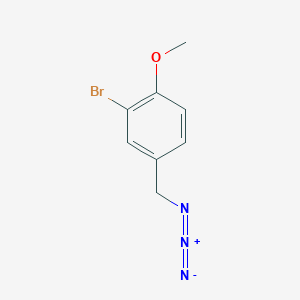
![4-methoxy-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12497544.png)
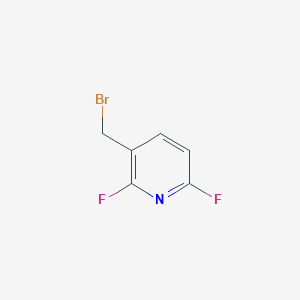


![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B12497563.png)
![Methyl 5-{[4-(benzyloxy)-3-methoxybenzyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12497570.png)
![Methyl 5-({3-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497575.png)
